molecular formula C16H26ClNO2 B103123 2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride CAS No. 15533-77-4

2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride

Cat. No. B103123
CAS RN: 15533-77-4
M. Wt: 299.83 g/mol
InChI Key: SRIJBBUJJSYXHB-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride, commonly known as DPBE, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. DPBE is a white crystalline powder that is soluble in water and has a molecular weight of 307.87 g/mol.

Mechanism Of Action

The exact mechanism of action of DPBE is not fully understood. However, studies have shown that it acts as a modulator of the release of neurotransmitters such as dopamine and norepinephrine. It is believed that DPBE enhances the release of these neurotransmitters by inhibiting their reuptake.

Biochemical And Physiological Effects

DPBE has been shown to have various biochemical and physiological effects. It has been shown to have potent analgesic and anti-inflammatory properties. It has also been shown to have a modulatory effect on the release of neurotransmitters such as dopamine and norepinephrine.

Advantages And Limitations For Lab Experiments

DPBE has several advantages for lab experiments. It is a cost-effective and easy-to-synthesize compound. It also has potent analgesic and anti-inflammatory properties, which make it a useful tool for studying pain and inflammation.
However, there are also limitations to using DPBE in lab experiments. One limitation is that its mechanism of action is not fully understood. Another limitation is that it may have off-target effects, which can complicate experimental results.

Future Directions

There are several future directions for the study of DPBE. One direction is to further elucidate its mechanism of action. Another direction is to study its potential use in the treatment of depression and anxiety disorders. Additionally, DPBE can be further studied for its use as a local anesthetic and for the treatment of neuropathic pain.
Conclusion:
DPBE is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a cost-effective and easy-to-synthesize compound that has potent analgesic and anti-inflammatory properties. DPBE has been extensively studied for its potential use in medicine, pharmacology, and neuroscience. Its mechanism of action is not fully understood, and there are limitations to using it in lab experiments. However, there are several future directions for the study of DPBE, which can lead to its potential use in various applications.

Synthesis Methods

DPBE can be synthesized using a straightforward and cost-effective method. The synthesis involves the reaction between 2-phenylbutyric acid and diethylaminoethanol in the presence of hydrochloric acid. The resulting product is DPBE, which is then purified and isolated using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

DPBE has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and neuroscience. In pharmacology, DPBE has been shown to have potent analgesic and anti-inflammatory properties. It has also been studied for its potential use as a local anesthetic and for the treatment of neuropathic pain.
In neuroscience, DPBE has been shown to have a modulatory effect on the release of neurotransmitters such as dopamine and norepinephrine. It has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

CAS RN

15533-77-4

Product Name

2-(Diethylamino)ethyl 2-phenylbutyrate hydrochloride

Molecular Formula

C16H26ClNO2

Molecular Weight

299.83 g/mol

IUPAC Name

diethyl-[2-(2-phenylbutanoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C16H25NO2.ClH/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;/h7-11,15H,4-6,12-13H2,1-3H3;1H

InChI Key

SRIJBBUJJSYXHB-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-]

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC[NH+](CC)CC.[Cl-]

Other CAS RN

15533-77-4

synonyms

2-(diethylamino)ethyl 2-phenylbutyrate hydrochloride

Origin of Product

United States

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